molecular formula C22H16N4O B609147 5-[6-(4-Methoxyphenyl)pyrazolo[1,5-a]pyrimidin-3-yl]quinoline CAS No. 1062368-49-3

5-[6-(4-Methoxyphenyl)pyrazolo[1,5-a]pyrimidin-3-yl]quinoline

Cat. No. B609147
CAS RN: 1062368-49-3
M. Wt: 352.397
InChI Key: FVRYPYDPKSZGNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“5-[6-(4-Methoxyphenyl)pyrazolo[1,5-a]pyrimidin-3-yl]quinoline” is a chemical compound . It is a derivative of pyrazolo[1,5-a]pyrimidine, a family of N-heterocyclic compounds that have significant impact in medicinal chemistry . They have attracted attention due to their significant photophysical properties .


Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidines has been widely studied . A family of these compounds has been identified as strategic for optical applications due to their simpler and greener synthetic methodology . The synthesis involves various transformations that improve the structural diversity and allow a synergic effect between new synthetic routes and the possible applications of these compounds .


Molecular Structure Analysis

Pyrazolo[1,5-a]pyrimidine is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . The electronic structure analysis based on DFT and TD-DFT calculations revealed that electron-donating groups (EDGs) at position 7 on the fused ring favor large absorption/emission intensities as a result of the ICT to/from this ring .


Chemical Reactions Analysis

The chemical reactions involving pyrazolo[1,5-a]pyrimidines are diverse and allow for a wide range of functionalization . These reactions improve the structural diversity and allow a synergic effect between new synthetic routes and the possible applications of these compounds .


Physical And Chemical Properties Analysis

Pyrazolo[1,5-a]pyrimidines have tunable photophysical properties . They have been identified as strategic compounds for optical applications due to their simpler and greener synthetic methodology .

Scientific Research Applications

  • Antimicrobial Agents : A study by Holla et al. (2006) discussed the synthesis of pyrazolo[3,4-d]pyrimidine derivatives as potential antimicrobial agents. The compounds demonstrated antibacterial and antifungal activity, indicating their potential use in treating infections.

  • Catalyst-Free Syntheses : Ezzati et al. (2017) reported the catalyst-free syntheses of pyrazolo[3,4-b]quinolin-5-one and pyrazolo[4′,3′:5,6]pyrido[2,3-d]pyrimidin-5,7-dione derivatives. This method offers a simpler and potentially more environmentally friendly approach to synthesizing these compounds (Ezzati et al., 2017).

  • Liver Regeneration : Tsugawa et al. (2014) found that specific inhibitors of Activin Receptor-Like Kinase 3, including compounds with a pyrazolo[1,5-a] pyrimidine core, enhanced liver regeneration after injury. This suggests potential therapeutic applications in treating liver diseases (Tsugawa et al., 2014).

  • Antiproliferative Activity : Nassar et al. (2016) synthesized hydrazine derivatives of pyrazolo pyrimidine and evaluated their antiproliferative activities. This indicates potential applications in cancer treatment (Nassar et al., 2016).

  • Glucose Metabolism : A study by Xie et al. (2014) demonstrated that DMH1, a compound with a pyrazolo[1,5-a]pyrimidine backbone, activated Akt and increased glucose metabolism in skeletal muscle cells. This suggests potential applications in managing metabolic disorders (Xie et al., 2014).

Future Directions

The future directions for research on pyrazolo[1,5-a]pyrimidines include further exploration of their anticancer potential and enzymatic inhibitory activity . Their significant photophysical properties also make them promising for optical applications .

Mechanism of Action

Target of Action

The primary target of the compound 5-[6-(4-Methoxyphenyl)pyrazolo[1,5-a]pyrimidin-3-yl]quinoline is the Bone Morphogenetic Protein (BMP) . BMPs are part of the transforming growth factor-beta (TGFβ) superfamily, which plays a crucial role in numerous cellular processes, including cell differentiation, proliferation, and apoptosis .

Mode of Action

The compound acts as an inhibitor of BMP . It binds to BMP, preventing it from inducing phosphorylation of SMAD 1/5/8, which are intracellular proteins that transmit extracellular signals from BMP to the nucleus . This inhibition disrupts the normal signaling pathway of BMP .

Biochemical Pathways

The compound affects the BMP signaling pathway . By inhibiting BMP, it prevents the phosphorylation of SMAD 1/5/8, thereby disrupting the downstream effects of this pathway . The exact downstream effects can vary depending on the specific cellular context, but they often involve changes in gene expression that affect cell differentiation and proliferation .

Pharmacokinetics

Similar compounds have been found to be metabolically stable and orally available . The compound is insoluble in water and ethanol, but it can be dissolved in DMSO with gentle warming . These properties may affect its bioavailability and distribution within the body .

Result of Action

The inhibition of BMP by this compound can lead to changes in cell differentiation and proliferation . This could potentially have therapeutic applications in conditions where BMP signaling is dysregulated .

Action Environment

Environmental factors can influence the action of this compound. For example, the pH of the tumor microenvironment can affect the activity of many drugs . .

Biochemical Analysis

Biochemical Properties

5-[6-(4-Methoxyphenyl)pyrazolo[1,5-a]pyrimidin-3-yl]quinoline plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit the activity of DNA gyrase, an essential enzyme involved in DNA replication and transcription . Additionally, it interacts with secreted aspartic protease from Candida albicans, demonstrating its potential as an antimicrobial agent . The nature of these interactions involves binding to the active sites of these enzymes, thereby inhibiting their function and disrupting essential cellular processes.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the expression of genes involved in cell cycle regulation and apoptosis . By altering these pathways, this compound can induce cell cycle arrest and promote programmed cell death, making it a potential candidate for cancer therapy.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound binds to the active sites of target enzymes, such as DNA gyrase and secreted aspartic protease, leading to enzyme inhibition . Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins. These interactions result in changes in gene expression patterns, ultimately affecting cellular function and metabolism.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under various conditions, maintaining its biological activity over extended periods . Prolonged exposure to this compound can lead to adaptive cellular responses, such as the upregulation of detoxification pathways and the development of resistance mechanisms.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound exhibits potent antimicrobial and anticancer activities without causing significant toxicity . At higher doses, it can induce adverse effects, such as hepatotoxicity and nephrotoxicity. These threshold effects highlight the importance of optimizing the dosage to achieve the desired therapeutic outcomes while minimizing potential side effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can affect metabolic flux by modulating the activity of key enzymes involved in cellular metabolism . For example, it has been shown to inhibit the activity of cytochrome P450 enzymes, leading to altered drug metabolism and potential drug-drug interactions. Additionally, this compound can influence metabolite levels by affecting the synthesis and degradation of specific biomolecules.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can be actively transported across cell membranes by efflux pumps, such as P-glycoprotein, which can affect its intracellular concentration and localization . Additionally, binding proteins, such as albumin, can influence the distribution of this compound in the bloodstream and its accumulation in specific tissues.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus and mitochondria, through targeting signals and post-translational modifications . The localization of this compound in these organelles can influence its interactions with biomolecules and its overall biological activity.

properties

IUPAC Name

5-[6-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidin-3-yl]quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16N4O/c1-27-17-9-7-15(8-10-17)16-12-24-22-20(13-25-26(22)14-16)18-4-2-6-21-19(18)5-3-11-23-21/h2-14H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVRYPYDPKSZGNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CN3C(=C(C=N3)C4=C5C=CC=NC5=CC=C4)N=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.